
L-Cysteine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine-d3 is a deuterium-labeled form of L-Cysteine, a conditionally essential amino acid. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the L-Cysteine molecule. This compound is primarily used in scientific research as a tracer in metabolic studies due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine-d3 involves the incorporation of deuterium into the L-Cysteine molecule. One common method is the chemical synthesis starting from deuterated precursors. The process typically involves the following steps:
Deuteration of Precursors: Deuterium is introduced into the precursor molecules through catalytic exchange reactions.
Formation of this compound: The deuterated precursors undergo a series of chemical reactions, including amination and thiolation, to form this compound.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches to ensure high yield and purity. These methods include:
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Cystine-d3, a disulfide-linked dimer.
Reduction: L-Cystine-d3 can be reduced back to this compound using reducing agents such as dithiothreitol.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: L-Cystine-d3
Reduction: this compound
Substitution: Various alkylated or acylated derivatives of this compound
Applications De Recherche Scientifique
L-Cysteine-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope tracer in metabolic studies to investigate the pathways and kinetics of sulfur-containing compounds.
Biology: Employed in studies of protein folding and redox biology due to its role in forming disulfide bonds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing sulfur atoms.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance spectroscopy and mass spectrometry .
Mécanisme D'action
L-Cysteine-d3 exerts its effects through several mechanisms:
Antioxidant Properties: This compound participates in redox reactions, contributing to the antioxidant defense system by forming glutathione, a major cellular antioxidant.
Protein Folding: The thiol group in this compound forms disulfide bonds, which are crucial for the proper folding and stability of proteins.
Metabolic Pathways: This compound is involved in the synthesis of biologically active molecules such as hydrogen sulfide, taurine, and coenzyme A.
Comparaison Avec Des Composés Similaires
L-Cysteine-d3 can be compared with other similar compounds such as L-Cysteine, L-Cystine, and S-Allyl-L-Cysteine:
L-Cysteine: The non-deuterated form of this compound, commonly found in proteins and involved in various metabolic processes.
L-Cystine: The oxidized dimer form of L-Cysteine, linked by a disulfide bond.
S-Allyl-L-Cysteine: A derivative of L-Cysteine with an allyl group attached to the sulfur atom, known for its potential health benefits and use in dietary supplements.
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in research applications requiring stable isotope tracers .
Propriétés
Numéro CAS |
214782-32-8 |
|---|---|
Formule moléculaire |
C3H7NO2S |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(2R)-2-amino-2,3,3-trideuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1D2,2D |
Clé InChI |
XUJNEKJLAYXESH-RBXBQAPRSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])([2H])S)N |
SMILES canonique |
C(C(C(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


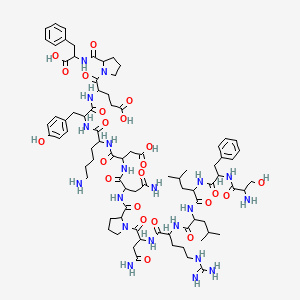

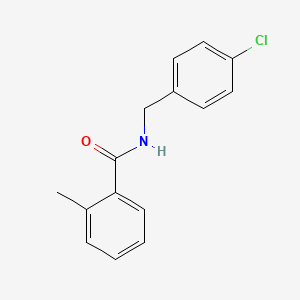

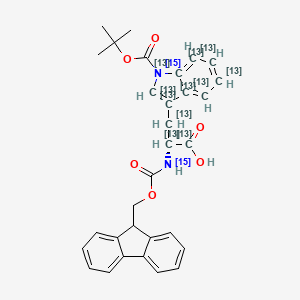
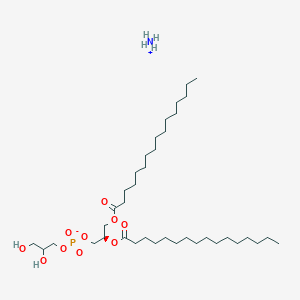
![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
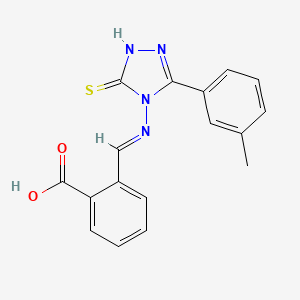
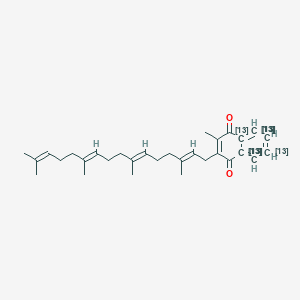
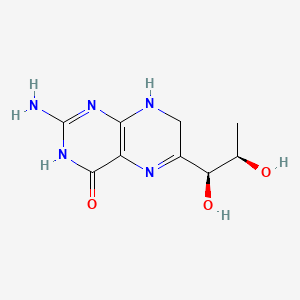
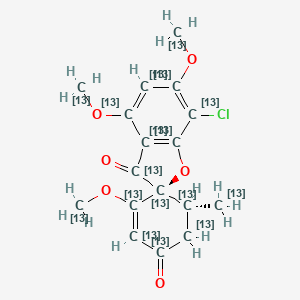

![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)

